N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide
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Description
“N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide” is a chemical compound with the molecular formula C17H18N4O3S2 and a molecular weight of 390.48. It is a derivative of benzothiazole, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Future Directions
The future directions for research on “N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of applications based on these activities. Given the wide range of biological activities exhibited by benzothiazole derivatives, there is potential for the development of new therapeutic agents based on these compounds .
properties
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11(2)10-19-26(23,24)12-6-7-13-15(9-12)25-17(20-13)21-16(22)14-5-3-4-8-18-14/h3-9,11,19H,10H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFMTKKIZYOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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